molecular formula C14H17N5O B2488912 N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide CAS No. 2320178-93-4

N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Cat. No. B2488912
M. Wt: 271.324
InChI Key: FXALPYABHDMLFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine-1-carboxamide derivatives involves multiple steps, starting from base compounds through to the final product. For example, a new series of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides have been synthesized through reactions involving phenothiazine, urea, and various substituted aromatic aldehydes, leading to racemic trans-2-oxoazetidin-1-carboxamide derivatives (Sharma et al., 2012). This demonstrates the complex and multi-step nature of azetidine-1-carboxamide synthesis, which requires precise control over reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of azetidine-1-carboxamide derivatives is confirmed through various spectroscopic and analytical techniques, including IR, 1H- and 13C-NMR spectroscopy, FAB mass spectrometry, and chemical methods. These techniques provide detailed insights into the molecular geometry, functional groups, and bonding patterns within these compounds, offering a comprehensive understanding of their structural characteristics.

Chemical Reactions and Properties

Azetidine-1-carboxamide derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. For instance, the guanidine derivative synthesis involving N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide showcases the compound's ability to engage in complex chemical transformations (Balewski & Kornicka, 2021).

Physical Properties Analysis

The physical properties of azetidine-1-carboxamide derivatives, such as solubility, melting point, and stability, are critical for their handling and application in various fields. These properties are influenced by the compound's molecular structure and can be assessed through differential scanning calorimetry (DSC) and other physical analysis methods. Understanding these properties is essential for predicting the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of azetidine-1-carboxamide derivatives, including reactivity, acidity/basicity, and potential for interactions with other molecules, are pivotal for their utility in synthetic chemistry and potential applications. Studies on donor-acceptor triazenes have explored electron delocalization and thermal stability, offering insights into the compound's chemical behavior and stability under various conditions (Khramov & Bielawski, 2007).

Future Directions

Given the therapeutic importance of triazole derivatives, there is a continuous effort to synthesize and study their antimicrobial, antioxidant, and antiviral potential . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

properties

IUPAC Name

N-(2-phenylethyl)-3-(triazol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(15-7-6-12-4-2-1-3-5-12)18-10-13(11-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-11H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXALPYABHDMLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCC2=CC=CC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

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